Benzoic acid, 4-(2-methyl-7-nitro-4-oxo-3(4H)-quinazolinyl)-, methyl ester

Description

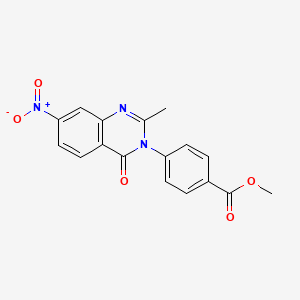

The compound "Benzoic acid, 4-(2-methyl-7-nitro-4-oxo-3(4H)-quinazolinyl)-, methyl ester" features a benzoic acid backbone esterified with a methyl group and substituted at the para position by a 2-methyl-7-nitro-4-oxo-3(4H)-quinazolinyl moiety. This structure integrates a quinazolinone heterocycle, known for its pharmacological relevance, with a nitro group at position 7 and a methyl group at position 2.

Properties

CAS No. |

78373-11-2 |

|---|---|

Molecular Formula |

C17H13N3O5 |

Molecular Weight |

339.30 g/mol |

IUPAC Name |

methyl 4-(2-methyl-7-nitro-4-oxoquinazolin-3-yl)benzoate |

InChI |

InChI=1S/C17H13N3O5/c1-10-18-15-9-13(20(23)24)7-8-14(15)16(21)19(10)12-5-3-11(4-6-12)17(22)25-2/h3-9H,1-2H3 |

InChI Key |

FKNYHQOUUOAANU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)N1C3=CC=C(C=C3)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(2-methyl-7-nitro-4-oxo-3(4H)-quinazolinyl)-, methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with formamide under acidic conditions.

Esterification: The final step involves the esterification of the benzoic acid moiety with methanol in the presence of a strong acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide or other strong nucleophiles in an aprotic solvent.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted quinazolinone derivatives.

Scientific Research Applications

Benzoic acid, 4-(2-methyl-7-nitro-4-oxo-3(4H)-quinazolinyl)-, methyl ester has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound is primarily related to its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The quinazolinone core is known to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Key Analogues Identified:

Benzoic Acid, 4-(4-Pentenyloxy)-, 2-Methoxy-1,4-Phenylene Ester (Compound 6) Structure: Contains a methoxy-substituted central phenylene ring and a reactive pentenyloxy chain. Synthesis: Esterification of 4-(4-pentenyloxy)benzoic acid with 2-methoxyhydroquinone using DCC/DMAP in CH₂Cl₂, yielding 50% white crystals . Application: Exhibits liquid crystalline properties, useful in nematic elastomers .

Benzoic Acid, 4-[[(4-Methyl-2-Oxo-2H-1-Benzopyran-7-Yl)Oxy]Methyl]-, Methyl Ester (CAS 313470-94-9) Structure: Coumarin (benzopyran) core linked via an oxymethyl group to the benzoate ester. Molecular Formula: C₁₉H₁₆O₅ (MW: 324.33) . Relevance: Demonstrates how heterocyclic cores (e.g., coumarin vs. quinazolinone) alter electronic properties and applications.

Benzoic Acid, 2-Hydroxy-3-[(4-Nitrobenzoyl)Amino]-, Methyl Ester (CAS 918943-21-2) Structure: Nitrobenzoyl amino and hydroxyl groups on the aromatic ring. Synthesis: Achieved via amide coupling, with a reported yield of 95% . Comparison: Highlights the role of nitro groups in modulating reactivity and steric effects.

Benzoxazinone Analogues () Structure: Benzoxazin-3(4H)-one or dihydroquinoxaline cores. Synthesis: Alkylation/saponification strategies, though oxidation side reactions may occur (e.g., quinoxalin-2(1H)-one formation) .

Comparative Analysis of Physicochemical Properties

Spectral Data Highlights:

Functional Group Impact:

- Nitro Groups : Increase electron-withdrawing effects, enhancing stability and altering UV-Vis absorption (e.g., CAS 918943-21-2 vs. Compound 6) .

- Heterocycles: Quinazolinone and coumarin cores influence π-π stacking and intermolecular interactions, critical for liquid crystalline behavior (Compound 6) or fluorescence (CAS 313470-94-9) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.